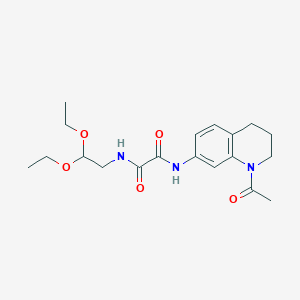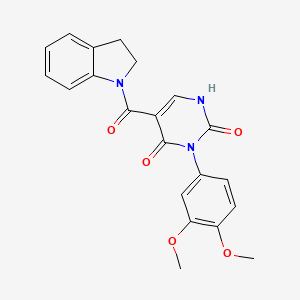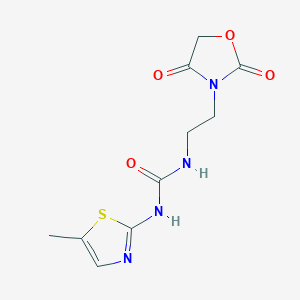![molecular formula C20H18N2O3 B2988905 3-[1-benzyl-3-(2-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 956353-97-2](/img/structure/B2988905.png)
3-[1-benzyl-3-(2-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid
Description
3-[1-benzyl-3-(2-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid, also known as BPP, is a chemical compound that has been gaining attention in the scientific community due to its potential therapeutic applications. BPP is a pyrazole derivative that has been shown to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory diseases.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Pyrazole Derivatives : The synthesis of related pyrazole derivatives involves regiospecific reactions, showcasing the complexity and specificity of chemical reactions used to create such compounds. For instance, Kumarasinghe et al. (2009) detailed the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, highlighting the precision required in identifying the correct regioisomer through spectroscopic techniques and crystallography (Kumarasinghe, Hruby, & Nichol, 2009).
Molecular and Crystal Structure : Structural investigations of compounds containing methoxyphenyl groups, such as (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, offer insights into intermolecular interactions, hydrogen bonding, and the impact of methoxy substitution on molecular stability. These studies, such as the one by Venkatesan et al. (2016), are crucial for understanding the physical and chemical properties of complex molecules (Venkatesan, Rajakannan, Venkataramanan, Ilangovan, Sundius, & Thamotharan, 2016).
Potential Applications
Nonlinear Optical Properties : The study of nonlinear optical (NLO) properties of pyrazole derivatives, such as those by Chandrakantha et al. (2013), indicates potential applications in optical limiting devices. The synthesis of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates and their characterization point towards their usefulness in NLO materials (Chandrakantha, Isloor, Sridharan, Philip, Shetty, & Padaki, 2013).
Antibacterial Activity : The synthesis and characterization of compounds similar to the one of interest, such as 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles, highlight potential antibacterial applications. Studies by Rai et al. (2009) demonstrate the antibacterial efficacy of these compounds against various bacterial strains, suggesting their potential in medical and pharmaceutical research (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
properties
IUPAC Name |
(E)-3-[1-benzyl-3-(2-methoxyphenyl)pyrazol-4-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-25-18-10-6-5-9-17(18)20-16(11-12-19(23)24)14-22(21-20)13-15-7-3-2-4-8-15/h2-12,14H,13H2,1H3,(H,23,24)/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLBGYAIDUCZMC-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C=C2C=CC(=O)O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C2=NN(C=C2/C=C/C(=O)O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501331093 | |
| Record name | (E)-3-[1-benzyl-3-(2-methoxyphenyl)pyrazol-4-yl]prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501331093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24836036 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[1-benzyl-3-(2-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid | |
CAS RN |
1006443-58-8 | |
| Record name | (E)-3-[1-benzyl-3-(2-methoxyphenyl)pyrazol-4-yl]prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501331093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-4-(Dimethylamino)-N-[3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propyl]but-2-enamide](/img/structure/B2988826.png)
![3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2988827.png)

![9-(3,4-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2988829.png)


![2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2988832.png)
![N-(3-chlorophenyl)-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/no-structure.png)
![2-Fluoro-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-YL]pyridine-4-carboxamide](/img/structure/B2988836.png)



![6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2988844.png)
![(4R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2988845.png)